molecular formula C8H13NO2 B3100819 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol CAS No. 137788-52-4

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Cat. No.: B3100819
CAS No.: 137788-52-4
M. Wt: 155.19 g/mol
InChI Key: UCMRAPBPWXKDNL-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is an organic compound with the molecular formula C8H13NO2 It features a furan ring attached to a propanol chain via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol typically involves the reaction of furan-2-ylmethanamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of furan-2-ylmethanamine attacks the carbon atom of 3-chloropropanol, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols with different functional groups.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2-ylmethanal or furan-2-ylmethanoic acid.

    Reduction: Furan-2-ylmethanamine or furan-2-ylmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A precursor in the synthesis of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol.

    Furan-2-ylmethanol: A related compound with a hydroxyl group instead of an amino group.

    Furan-2-ylmethanal: An oxidation product of furan-2-ylmethanamine.

Uniqueness

This compound is unique due to the presence of both a furan ring and a propanol chain, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(furan-2-ylmethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-2-4-9-7-8-3-1-6-11-8/h1,3,6,9-10H,2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRAPBPWXKDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963211
Record name 3-{[(Furan-2-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137788-52-4, 4439-22-9
Record name 3-[(2-Furanylmethyl)amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137788-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(Furan-2-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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